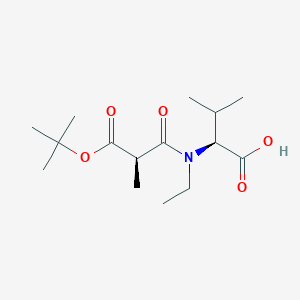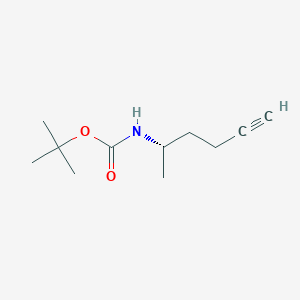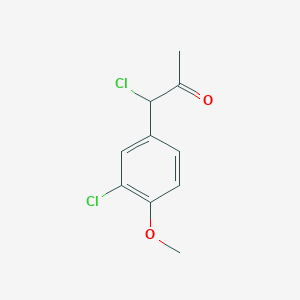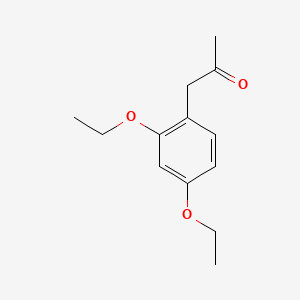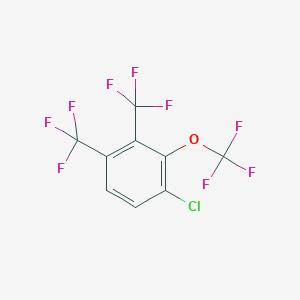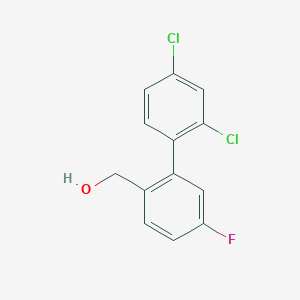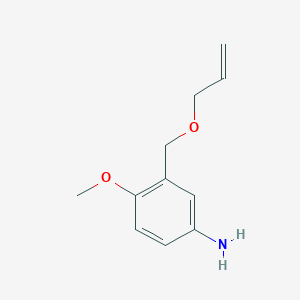
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, making it a compound of interest in various chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene typically involves multiple steps, including the introduction of chlorine, trifluoromethylthio, and nitro groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or thionyl chloride.
Trifluoromethylthiolation: Addition of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The specific pathways involved depend on the context of its application, such as its use in drug development or as an industrial chemical .
Comparaison Avec Des Composés Similaires
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene can be compared with other similar compounds, such as:
1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene: Similar structure but with different positions of the nitro and trifluoromethylthio groups.
1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.
2,4-Dichloro-1-nitrobenzene: Different positions of the chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H2Cl2F3NO2S |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
1,5-dichloro-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(16-7(10,11)12)5(2-3)13(14)15/h1-2H |
Clé InChI |
YDQMPOJGDJTXOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



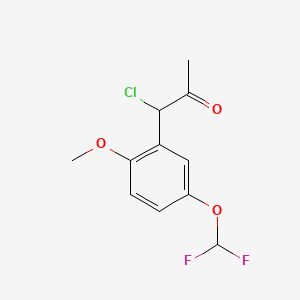
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)
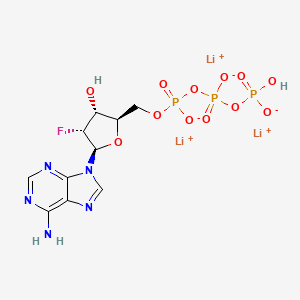
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
